molecular formula C12H18N2OS2 B2403018 3-ethyl-6-methyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 851409-81-9

3-ethyl-6-methyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2403018
CAS No.: 851409-81-9
M. Wt: 270.41
InChI Key: LNFDGQWRNWCWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-6-methyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a high-purity synthetic intermediate belonging to the 6,7-dihydrothieno[3,2-d]pyrimidinone chemical class, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research. This compound is structurally characterized by a partially saturated thienopyrimidine core, which serves as a privileged structure in the design of biologically active molecules. The specific substitution pattern featuring the 2-(propylthio) group and the 3-ethyl-6-methyl substituents makes it a valuable building block for structure-activity relationship (SAR) studies, particularly in optimizing pharmacokinetic properties and target binding affinity. Compounds based on the 6,7-dihydrothieno[3,2-d]pyrimidinone scaffold have demonstrated considerable research value across multiple therapeutic areas. Structural analogs have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) for anticancer applications, with some derivatives showing potent activity against mutant forms of EGFR, including EGFRL858R/T790M, which is relevant for addressing drug resistance in non-small cell lung cancer (NSCLC) . Additionally, closely related dihydrothienopyrimidine compounds have been patented for the treatment of inflammatory diseases, suggesting potential immunomodulatory applications for this chemical series . The mechanism of action for this compound class varies by specific structural features and target engagement, but generally involves modulation of kinase signaling pathways or other enzyme systems through competitive inhibition at ATP-binding sites or allosteric regulatory domains. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-ethyl-6-methyl-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS2/c1-4-6-16-12-13-9-7-8(3)17-10(9)11(15)14(12)5-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFDGQWRNWCWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1CC)SC(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Implications for Drug Design

  • Substituent Optimization : The 3-position is critical for target selectivity. Aryl groups favor PDE6C/PDE8 inhibition, while alkyl groups (e.g., ethyl) may redirect activity toward other targets.

Q & A

Q. What synthetic routes are commonly employed for synthesizing 3-ethyl-6-methyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, and how do reaction parameters influence yield?

  • Methodological Answer : The core scaffold is typically synthesized via alkylation of a thio-substituted pyrimidinone precursor. For example, methyl iodide or dimethyl sulfate can alkylate the thio group under basic conditions (e.g., K₂CO₃/EtOH or MeONa/MeOH), achieving yields >75% . Subsequent substitution at the 2-position with propylthio groups may involve nucleophilic displacement using propylthiol under elevated temperatures (140°C). Key parameters include solvent polarity, base strength, and reaction time, which affect regioselectivity and byproduct formation. Purification via flash chromatography (e.g., CH₂Cl₂/MeOH gradients) ensures product homogeneity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : 1H NMR spectroscopy is essential for verifying substitution patterns (e.g., ethyl, methyl, and propylthio groups), with characteristic shifts observed for aromatic protons (δ 6.1–7.2 ppm) and alkyl chains (δ 1.3–3.2 ppm) . Elemental analysis confirms stoichiometry (C, H, N, S), while chromatomass spectrometry validates molecular mass and purity (>95%). Melting point consistency (e.g., sharp melting range) further supports crystallinity and compound stability .

Q. What solubility and stability challenges arise during in vitro experimentation with this compound?

  • Methodological Answer : The compound is insoluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) . Stability studies under physiological conditions (pH 7.4, 37°C) should monitor degradation via HPLC over 24–72 hours. Light-sensitive thioether bonds may require storage in amber vials at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions introduce functional diversity at the 2-position of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold?

  • Methodological Answer : Suzuki-Miyaura coupling with arylboronic acids or Sonogashira reactions with terminal alkynes enable diversification. For example, 6-bromo derivatives react with ethynyltrimethylsilane under Pd(PPh₃)₄ catalysis (2 mol%), CuI (1 mol%), and triethylamine in THF at 60°C, yielding alkynyl-substituted analogs. Post-reaction desilylation (TBAF) enhances utility for downstream functionalization .

Q. What experimental designs optimize COX-2/COX-1 selectivity profiling for anti-inflammatory applications?

  • Methodological Answer : Use human recombinant COX-1/COX-2 enzymes in a fluorometric assay with arachidonic acid as substrate. Pre-incubate the compound (1–100 µM) with enzymes for 15 minutes, then measure prostaglandin production via ELISA. Selectivity ratios (COX-2 IC₅₀/COX-1 IC₅₀) >10 indicate COX-2 preference. Include indomethacin as a positive control (COX-1 IC₅₀ ≈ 0.03 µM; COX-2 IC₅₀ ≈ 1.5 µM) .

Q. How can structural discrepancies in biological activity data across studies be resolved?

  • Methodological Answer : Perform comparative molecular field analysis (CoMFA) to correlate substituent effects (e.g., electron-withdrawing groups at the aryl ring) with activity trends. For example, 3-CF₃ or 4-Br substituents may enhance anticonvulsant activity by modulating lipophilicity (logP) and membrane permeability . Validate hypotheses via isosteric replacement (e.g., replacing S with O in the thioether) and reassay in standardized models (e.g., maximal electroshock seizure tests).

Q. What computational strategies predict potential biological targets for this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina) against Protein Data Bank targets (e.g., mPGES-1, PfDHODH) to identify binding poses. Prioritize targets with docking scores <–8 kcal/mol and hydrogen bonds to key residues (e.g., Tyr130 in mPGES-1). Follow with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns .

Q. What in vivo pharmacokinetic challenges are anticipated for neurobiological applications?

  • Methodological Answer : The compound’s high logP (~3.5) may limit blood-brain barrier (BBB) penetration. Mitigate this by formulating PEGylated nanoparticles (100–200 nm) to enhance solubility and BBB transit. Monitor plasma half-life (t₁/₂) and brain tissue concentration via LC-MS/MS after intravenous administration (5 mg/kg) in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.